Specific Scientific Field: This research falls under the field of Chemistry, specifically Physical Chemistry and Colloid Chemistry.
Summary of the Application: Cetrimonium bromide (CTAB) and its modified forms (counter-anions based upon Zn2+, Cu2+ and Fe3+) are used in the study of dye solubilization in microemulsions .
Methods of Application: The solubility of Rhodamine-B (RB) in different microemulsions was studied using UV-Visible spectroscopy and phase diagrams of CTAB with modified counter ions . Four different points in the microemulsion region of the phase diagram were selected with different percentage compositions of S mix (surfactant and co-surfactant), oil, and RB (taken as a water component) .
Results or Outcomes: Emission spectra of RB in CCU-1 and CFE-1 based microemulsion confirmed that RB formed complexes with Cu and Fe ions . It was also found that RB was less soluble in CTAB based microemulsion as compared to microemulsions based on SMCs .
Specific Scientific Field: This application falls under the field of Medicine, specifically Dermatology.
Summary of the Application: Cetrimonium bromide (CTAB) is an effective bactericidal agent with various purposes in cosmetic and personal care products . It is broadly utilized in formulations as an emulsifier, anti-static agent, and surfactant .
Methods of Application: The most common sources of CTAB exposure are ophthalmic eye drops, topical antiseptics, and cosmetics and various dental composites .
Results or Outcomes: Given their widespread utilization, additional research is needed to better classify their dermal effects and identify other cross-reactors . Growing evidence suggests that exposure to these compounds may result in contact dermatitis .
Specific Scientific Field: This application falls under the field of Medicine, specifically Pharmacology.
Summary of the Application: Cetrimonium is used as a topical antiseptic . It’s a compound that can be applied to the skin to prevent infection in minor cuts, scrapes, and burns .
Methods of Application: Cetrimonium is typically applied directly to the skin. The area should be cleaned before application, and the antiseptic should be applied generously to the area and allowed to dry .
Results or Outcomes: As an antiseptic, Cetrimonium helps prevent infection by killing or preventing the growth of bacteria on the skin .
Specific Scientific Field: This research falls under the field of Environmental Science and Ecology.
Summary of the Application: The safety of cetrimonium bromide remains controversial, so its phytotoxicity was tested to evaluate its acute toxicity to plants and possible toxicity to other organisms and the ecosystem .
Methods of Application: The study involved exposing plants and other organisms to cetrimonium bromide and observing the effects .
Cetrimonium tosylate, also known as hexadecyltrimethylammonium p-toluenesulfonate, is a quaternary ammonium salt with the molecular formula and a molecular weight of 455.74 g/mol. This compound is characterized by its cationic nature, which allows it to act as a surfactant and antiseptic in various applications. It is typically encountered as a white solid and has a melting point of approximately 245°C . Cetrimonium tosylate forms wormlike micelles in solution, making it useful in formulations requiring emulsification or stabilization .
Cetrimonium tosylate exhibits notable biological activities, primarily due to its cationic nature. It functions effectively as an antiseptic and disinfectant, inhibiting the growth of various bacteria and fungi. Its mechanism of action involves disrupting microbial cell membranes, leading to cell lysis and death. Additionally, it has been studied for its potential role in drug delivery systems due to its ability to encapsulate drugs within vesicles .
The synthesis of cetrimonium tosylate typically involves the reaction of hexadecyltrimethylammonium chloride with p-toluenesulfonic acid. The general reaction can be summarized as follows:
This method yields cetrimonium tosylate as a salt, which can be purified through recrystallization or precipitation techniques .
Cetrimonium tosylate finds diverse applications across various fields:
Studies on cetrimonium tosylate have highlighted its interactions with biological membranes and other compounds. For instance:
These interactions underscore its potential utility in both therapeutic applications and formulation science.
Cetrimonium tosylate belongs to a broader class of quaternary ammonium compounds that share similar structural features but differ in their functional groups or applications. Below are some similar compounds along with a comparison highlighting the uniqueness of cetrimonium tosylate:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Cetrimonium bromide | C₁₉H₄₂BrN | Commonly used as a disinfectant; more potent antimicrobial properties than cetrimonium tosylate. |
Benzalkonium chloride | C₁₈H₃₈ClN | Used widely as a preservative; less effective against certain bacterial strains compared to cetrimonium tosylate. |
Cetyltrimethylammonium bromide | C₁₈H₃₉BrN | Similar surfactant properties; often used in personal care products but may cause skin irritation more frequently than cetrimonium tosylate. |
Dodecyltrimethylammonium chloride | C₁₂H₂₅ClN | Shorter alkyl chain leads to different solubility characteristics; typically used in industrial applications rather than personal care. |
Cetrimonium tosylate is unique due to its balance between surfactant properties and biological activity, making it suitable for both cosmetic formulations and pharmaceutical applications .
The molecular structure of cetrimonium tosylate comprises a cetyltrimethylammonium cation ($$ \text{C}{19}\text{H}{42}\text{N}^+ $$) paired with a tosylate anion ($$ \text{C}{7}\text{H}{7}\text{O}_{3}\text{S}^- $$). The cation features a 16-carbon alkyl chain attached to a positively charged trimethylammonium headgroup, while the tosylate anion consists of a sulfonate group linked to a methyl-substituted benzene ring. X-ray diffraction studies reveal that the ionic interaction between the quaternary ammonium head and the sulfonate group is stabilized by electrostatic forces and hydrogen bonding between the sulfonate oxygen atoms and the ammonium hydrogen atoms [1] [4].
The tosylate anion’s aromatic system introduces partial hydrophobicity, enabling π-π stacking interactions with adjacent cations in crystalline phases. This dual electrostatic and hydrophobic interaction network contributes to the compound’s high thermal stability, with decomposition temperatures exceeding 250°C [3].
Molecular Property | Value |
---|---|
Molecular Formula | $$ \text{C}{26}\text{H}{49}\text{NO}_{3}\text{S} $$ |
Molecular Weight | 455.74 g/mol |
Critical Micelle Concentration (CMC) | 0.3 mM (in aqueous solution) |
Hydrophobic-Lipophilic Balance (HLB) | ~18 |
Cetrimonium tosylate’s amphiphilicity stems from its spatially segregated hydrophobic and hydrophilic regions. The cetyl chain ($$ \text{C}{16}\text{H}{33} $$) provides a nonpolar domain that drives micelle formation in aqueous environments, while the polar ammonium-tosylate ion pair ensures solubility in polar solvents. Dynamic light scattering (DLS) studies demonstrate that at concentrations above 15 mM, the compound self-assembles into worm-like micelles with contour lengths exceeding 200 nm [5] [6].
The tosylate anion acts as a hydrotrope, modifying the solvent’s dielectric constant and reducing electrostatic repulsion between cationic headgroups. This facilitates micellar elongation, as evidenced by viscosity maxima in 15 mM solutions containing 0.25% 1-hexanol [6]. The anion’s methylbenzene group further enhances micelle stability through hydrophobic interactions with the cetyl chains, creating a cohesive interfacial region.
Density functional theory (DFT) calculations on cetrimonium tosylate highlight the energy-minimized conformation of the cation-anion pair. The alkyl chain adopts a fully extended trans configuration, minimizing steric hindrance, while the tosylate anion orients its sulfonate group toward the ammonium head. Molecular dynamics (MD) simulations of micellar systems reveal that the tosylate anions preferentially localize near the micelle’s Stern layer, forming a charge-neutralized interface that promotes micellar growth [6].
Nuclear Overhauser effect spectroscopy (NOESY) experiments corroborate these findings, showing cross-peaks between the cetyl chain’s terminal methyl protons and the tosylate anion’s aromatic protons. This proximity confirms that the anion’s benzene ring penetrates the micelle’s palisade layer, reducing interfacial curvature and stabilizing elongated micellar structures [6].
The relationship between cetrimonium tosylate’s molecular structure and its functional efficacy is governed by three key factors:
These structural insights inform the design of cetrimonium tosylate derivatives for targeted applications, such as viscoelastic fluids in enhanced oil recovery or stabilizers in nanoparticle synthesis.
Irritant